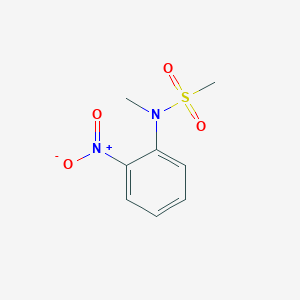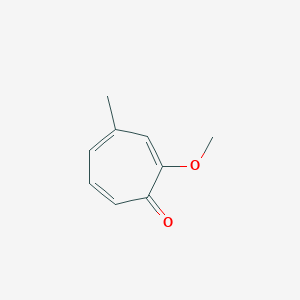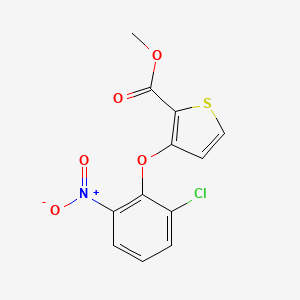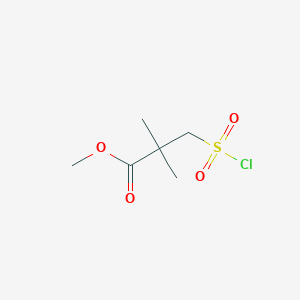![molecular formula C28H18Cl2N2 B3060915 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene CAS No. 120578-04-3](/img/structure/B3060915.png)
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene
Vue d'ensemble
Description
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene is an impurity of Montelukast, which is a leukotriene receptor antagonist indicated for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies . It is also used as an intermediate in the production of Leukotriene receptor antagonists .
Molecular Structure Analysis
The molecular formula of this compound is C28H18Cl2N2 . The InChI key is VNTBNTXKOIZFHA-QGVJZHQLSA-N .Physical And Chemical Properties Analysis
This compound appears as a pale yellow solid . It is soluble in hot DMSO and THF . It has a boiling point of 642.5±43.0°C at 760 mmHg and a density of 1.4±0.1 g/cm3 .Applications De Recherche Scientifique
Photophysical Properties and Laser Activity
- 1,4-bis[β-(4-quinolyl)vinyl]benzene (B4QVB), a compound similar to 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene, exhibits efficient blue laser dye properties. Solutions of B4QVB in specific solvents show laser emission in the range of 430–465 nm (El-Daly & Fayed, 1999).
Reactions and Formation of Vinyl Compounds
- The reactions of bis(tetrazole)phenylenes, which are structurally similar to this compound, can lead to the formation of various alkyl halide derivatives and vinyl derivatives. This indicates potential for diverse chemical synthesis (Fleming et al., 2005).
Polymerization and Material Applications
- Radical polymerization of compounds related to this compound can result in hard, transparent, crosslinked polymers, indicating potential applications in materials science (Moszner et al., 1999).
Electronic Structure and Emission Properties
- Compounds similar to this compound exhibit varied crystal packing and optical properties based on substitution positions. This affects their photophysical properties, suggesting applications in electronic devices and sensors (Li et al., 2012).
Antimicrobial Activity
- Some derivatives of phenylene bis(arylsufonylpyrazoles and isoxazoles), similar in structure to this compound, have shown pronounced antimicrobial activity, opening avenues for pharmaceutical applications (Lavanya et al., 2014).
OLEDs and Electron Transport
- Vinylene bis(vinyl quinolinyl)benzene derivatives, structurally related to this compound, have been explored as electron transporters in OLEDs, showing superior performance to some existing materials (Kathirgamanathan et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene is the leukotriene receptor . Leukotriene receptors play a crucial role in mediating inflammatory responses, particularly in conditions like asthma and allergies .
Mode of Action
This compound acts as a leukotriene receptor antagonist . It binds to these receptors and inhibits their action, thereby preventing the inflammatory response triggered by leukotrienes .
Biochemical Pathways
By blocking the leukotriene receptors, this compound disrupts the leukotriene pathway . This leads to a reduction in inflammation and associated symptoms in conditions like asthma and allergies .
Pharmacokinetics
It is soluble in hot dmso and thf , which may influence its absorption and distribution in the body.
Result of Action
The antagonistic action of this compound on leukotriene receptors results in the reduction of inflammation and the relief of symptoms associated with conditions like asthma and allergies .
Propriétés
IUPAC Name |
7-chloro-2-[(E)-2-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]ethenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18Cl2N2/c29-23-10-6-21-8-14-25(31-27(21)17-23)12-4-19-2-1-3-20(16-19)5-13-26-15-9-22-7-11-24(30)18-28(22)32-26/h1-18H/b12-4+,13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTBNTXKOIZFHA-QGVJZHQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559782 | |
| Record name | 2,2'-{1,3-Phenylenedi[(E)ethene-2,1-diyl]}bis(7-chloroquinoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120578-04-3 | |
| Record name | Quinoline, 2,2′-(1,3-phenylenedi-2,1-ethenediyl)bis[7-chloro-, (E,E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120578-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-{1,3-Phenylenedi[(E)ethene-2,1-diyl]}bis(7-chloroquinoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)
![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)




![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)

![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)

![{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B3060852.png)
![5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid](/img/structure/B3060853.png)